

Independent Verification of BRD3731 IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: CB3731

Cat. No.: B1668669

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This guide provides a comprehensive overview of the published half-maximal inhibitory concentration (IC50) values for BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3 β (GSK3 β). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison and facilitate informed decision-making.

Data Summary: Published IC50 Values for BRD3731

BRD3731 has been identified as a potent and selective inhibitor of GSK3 β .^[1] However, a review of publicly available data reveals some discrepancies in the reported IC50 values. The most frequently cited values originate from a 2018 study in Science Translational Medicine by Wagner et al. and are widely referenced by commercial suppliers. An alternative set of values is cited from a patent document. A summary of these findings is presented below for direct comparison.

Target	Reported IC50 (Wagner et al., 2018)	Reported IC50 (US Patent US20160375006A1)
GSK3 β	15 nM ^{[2][3][4]}	1.05 μ M
GSK3 α	215 nM ^{[2][3]}	6.7 μ M ^[5]
Selectivity	~14-fold for GSK3 β ^{[2][3]}	~6.4-fold for GSK3 β

Note: The values from Wagner et al. are the most consistently reported in scientific literature and by chemical vendors.[2][3][4] The discrepancy with the patent data is notable. To date, independent, peer-reviewed publications explicitly reproducing these IC50 values have not been identified. However, the use of BRD3731 as a selective GSK3 β inhibitor in subsequent studies suggests a general acceptance of its reported activity and selectivity profile in the research community.[1][6]

Experimental Protocols

The following is a representative methodology for determining the IC50 of a kinase inhibitor like BRD3731, based on the approach detailed in the primary literature describing this compound.
[7]

Biochemical Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a test compound to displace an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer from the kinase of interest. The binding of the tracer to the europium-labeled anti-tag antibody-labeled kinase results in a high degree of Förster resonance energy transfer (FRET), while displacement by a test compound leads to a decrease in FRET.

Materials:

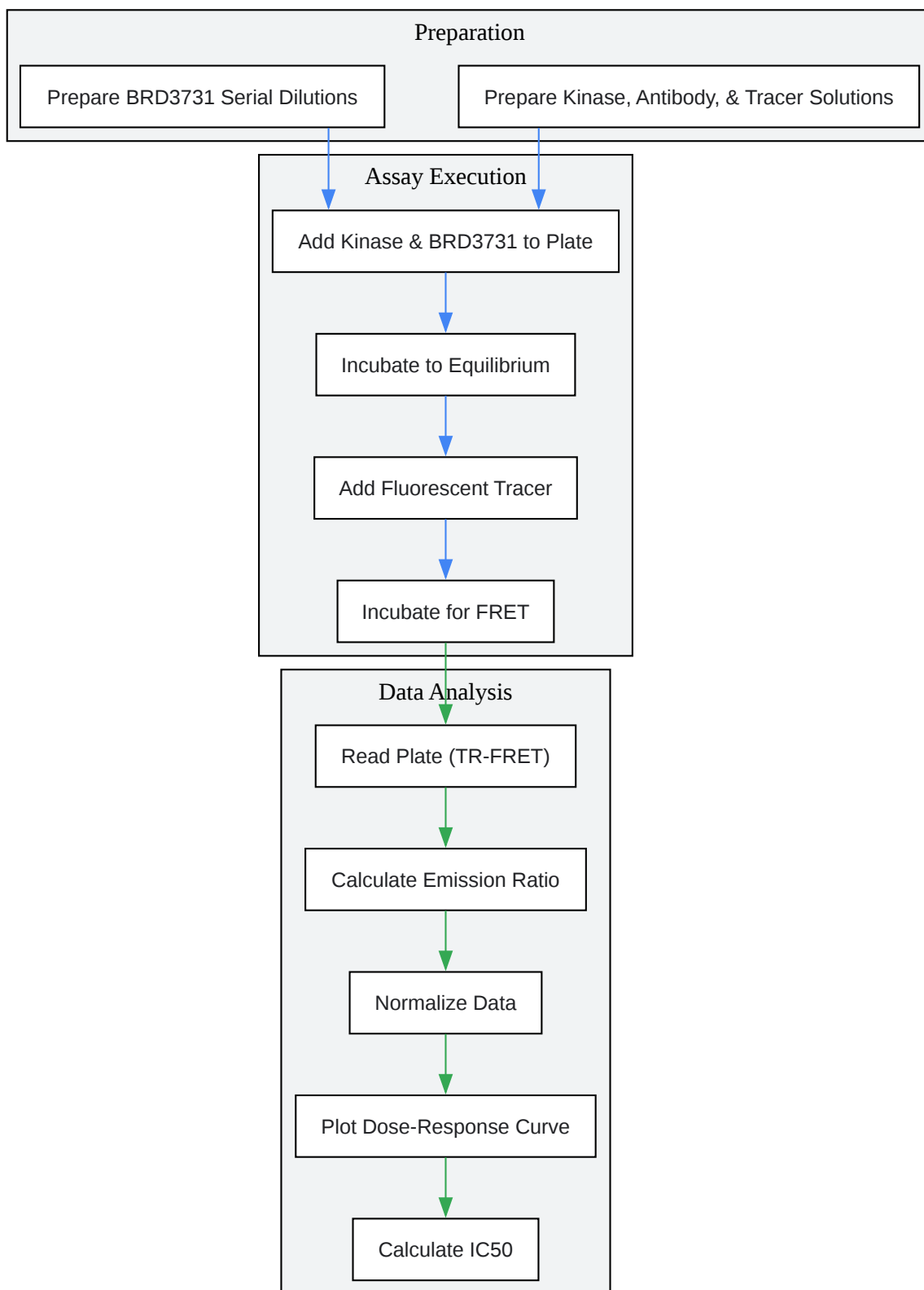
- GSK3 β and GSK3 α enzymes (recombinant)
- Europium (Eu)-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled ATP-competitive tracer
- Test compound (BRD3731)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates
- Plate reader capable of time-resolved FRET measurements

Procedure:

- **Compound Preparation:** Prepare a serial dilution of BRD3731 in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 dilutions. Subsequently, dilute these solutions into the assay buffer.
- **Assay Reaction Setup:** In a 384-well plate, combine the kinase, the Eu-labeled antibody, and the test compound at various concentrations.
- **Incubation:** Allow the kinase, antibody, and compound to incubate for a defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.
- **Tracer Addition:** Add the Alexa Fluor™ 647-labeled tracer to all wells.
- **Final Incubation:** Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
- **Data Acquisition:** Read the plate on a compatible plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) after a pulsed excitation at 340 nm.
- **Data Analysis:**
 - Calculate the emission ratio (665 nm / 620 nm).
 - Normalize the data using controls (0% inhibition with DMSO vehicle, 100% inhibition with a high concentration of a known potent inhibitor).
 - Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the resulting data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%.^[6]

Visualizations

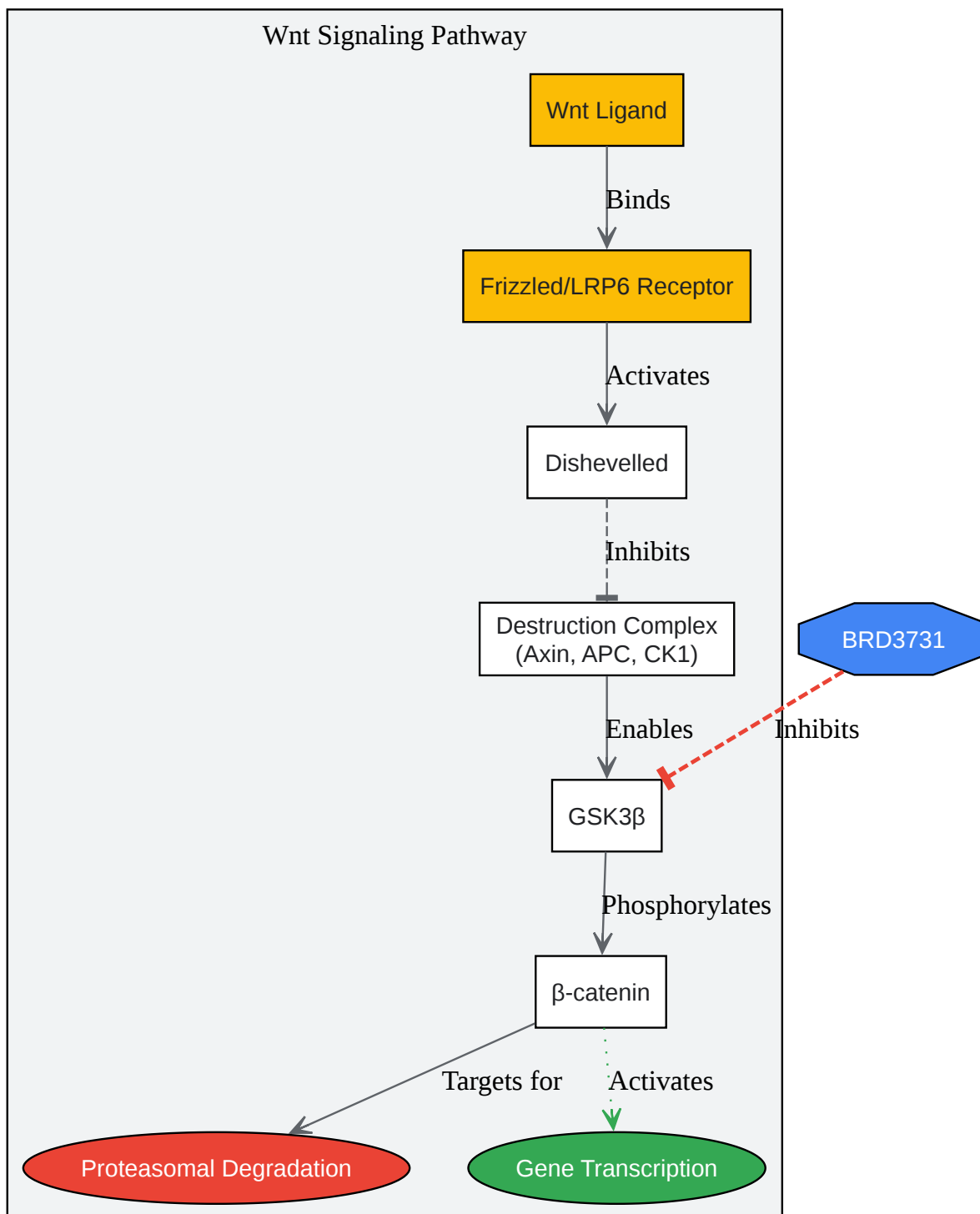
Experimental Workflow for IC₅₀ Determination



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Caption: Workflow for determining IC₅₀ values using a TR-FRET binding assay.

GSK3 β Signaling Pathway and Inhibition by BRD3731



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Caption: BRD3731 inhibits GSK3 β , preventing β -catenin phosphorylation and degradation.

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